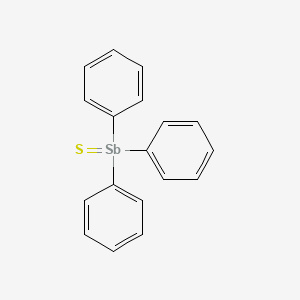

Triphenylstibine sulfide

Description

Historical Trajectories in Organoantimony Chemistry Research

The study of organoantimony compounds, which are defined by the presence of a chemical bond between carbon and antimony (Sb), is a specialized field within organometallic chemistry. unam.mx The history of antimony itself dates back to ancient times, with its sulfide (B99878), stibnite (B1171622) (Sb2S3), being used as a cosmetic. nih.gov The formal investigation into organoantimony chemistry began to take shape alongside the broader development of organometallic chemistry. Early work focused on the synthesis and basic characterization of compounds with antimony in its two primary oxidation states, Sb(III) and Sb(V). unam.mx The first synthesis of triphenylstibine (Sb(C₆H₅)₃), the precursor to triphenylstibine sulfide, was reported in 1886. wikipedia.org Throughout the 20th century, research expanded to explore the diverse structures and reactivities of these compounds. scispace.com Synthetic methodologies were developed, often starting from antimony trichloride (B1173362) and employing organolithium or Grignard reagents to form tricoordinate stibines (R₃Sb). unam.mx The exploration of pentacoordinate stiboranes (R₅Sb) and their derivatives further broadened the scope of the field. unam.mx Despite the inherent toxicity of antimony limiting some practical applications, the unique properties of organoantimony compounds have driven continuous research, leading to innovative uses in areas ranging from catalysis to materials science. unam.mxrsc.org

The Unique Role of Sulfur-Containing Organometallic Species in Chemical Science

Sulfur-containing organometallic compounds represent a significant and versatile class of molecules in chemical science. researchgate.net The incorporation of sulfur atoms into organometallic frameworks imparts unique electronic and structural properties, leading to a wide array of applications. Sulfur-containing ligands are valued for their diverse coordination modes, acting as monodentate, bidentate, or bridging units to form stable complexes with metal centers. researchgate.net This versatility is crucial in the design of catalysts, materials, and therapeutic agents. researchgate.netrsc.org In catalysis, sulfur ligands can fine-tune the electronic and steric environment of a metal center, influencing the efficiency and selectivity of reactions. rsc.org In materials science, the presence of sulfur can lead to novel optical, electrical, or magnetic properties. rsc.org Furthermore, organosulfur compounds themselves exhibit significant biological activities, and their metal complexes are an active area of research in medicinal chemistry. researchgate.net The reactivity of the sulfur atom in these species is also of fundamental interest, particularly in sulfur transfer reactions, where they act as donors of sulfur atoms to other substrates. rsc.orgresearchgate.net

Current Research Landscape and Significance of this compound

In the contemporary research landscape, this compound (Ph₃SbS) has emerged as a compound of notable interest. Its significance lies primarily in its utility as a selective sulfur-transfer agent. researchgate.netresearchgate.net Researchers have successfully employed this compound to deliver a sulfur atom to various substrates with high selectivity, a crucial process in synthetic chemistry. rsc.orgresearchgate.net For instance, it has been used for the selective sulfuration of sensitive molecules like cyclic diphosphanes without disrupting the existing phosphorus-phosphorus bonds. researchgate.net This reactivity makes it a valuable tool for the controlled synthesis of sulfur-containing compounds. researchgate.netresearchgate.net Beyond its role in sulfur transfer, this compound and its derivatives are explored in the context of coordination chemistry and materials science. The interaction of the Sb=S bond with other metals and the formation of supramolecular structures are areas of active investigation. chemicalbook.com Theoretical studies also focus on understanding the electronic structure and the energetics of its reactions, comparing its reactivity to analogous oxygen-containing compounds. researchgate.netresearchgate.net The compound is also studied in conjunction with other reagents, such as in catalyst systems for organic reactions like esterification. mdpi.com

Properties

IUPAC Name |

triphenyl(sulfanylidene)-λ5-stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.S.Sb/c3*1-2-4-6-5-3-1;;/h3*1-5H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSAAACBQLMOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sb](=S)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15SSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192697 | |

| Record name | Stibine sulfide, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3958-19-8 | |

| Record name | Triphenylstibine sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3958-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylstibine sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stibine sulfide, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylstibine sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLSTIBINE SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IUX71Z3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Triphenylstibine Sulfide

Direct Synthesis Approaches

Direct synthesis involves the straightforward reaction of a triphenylantimony(III) precursor with a sulfur source to form the antimony(V) sulfide (B99878).

The most common and direct method for synthesizing triphenylstibine sulfide is the reaction of triphenylstibine (SbPh₃) with elemental sulfur. This reaction is analogous to the well-established synthesis of triphenylphosphine (B44618) sulfide from triphenylphosphine. mdpi.com The process involves the oxidation of the tervalent antimony center to a quinquevalent state through the addition of a sulfur atom.

The reaction is typically carried out by treating a solution of triphenylstibine with a stoichiometric amount of elemental sulfur (S₈). The reaction generally proceeds under mild conditions. The formation of the Sb=S bond is an enthalpically favorable process. nih.gov

General Reaction Scheme: Sb(C₆H₅)₃ + S → S=Sb(C₆H₅)₃

This direct sulfurization is a highly efficient route, often favored for its simplicity and high atom economy. The analogous reaction for triphenylphosphine with elemental sulfur is known to be very rapid, often completing in under a minute in a suitable solvent at room temperature. mdpi.com

Table 1: Representative Conditions for Direct Sulfurization of Pnictogen Analogues This table presents data for the analogous and well-documented triphenylphosphine reaction to illustrate the general conditions.

| Precursor | Sulfur Source | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Triphenylphosphine | Elemental Sulfur (S₈) | Dichloromethane (CH₂Cl₂) | ~40 seconds | 88 | mdpi.com |

| Triphenylphosphine | Elemental Sulfur (S₈) | Toluene | < 1 minute | High | mdpi.com |

An alternative direct approach involves the use of reagents that contain a labile sulfur atom, which can be readily transferred to the triphenylstibine. This method avoids the use of elemental sulfur, which can sometimes present solubility challenges. These sulfur-transfer reagents readily donate a sulfur atom to nucleophilic trivalent pnictogen compounds. rsc.org

Examples of reagents with labile sulfur include episulfides (thiiranes) and organic polysulfides. atamankimya.com The reaction mechanism involves the nucleophilic attack of the antimony atom on the sulfur atom of the precursor, leading to the formation of this compound and a desulfurized byproduct.

General Reaction Scheme: Sb(C₆H₅)₃ + R-S-R' → S=Sb(C₆H₅)₃ + R-R' (where R-S-R' is a labile sulfur precursor)

This method is particularly useful in analytical chemistry for determining the content of labile sulfur in various samples. wikipedia.orgatamankimya.com

Indirect Routes and Derivatization

Indirect methods involve the transformation of other triphenylantimony (B1630391) compounds into the target sulfide or the synthesis of specifically modified analogs.

This compound can be synthesized from other triphenylantimony(V) chalcogenides, most notably triphenylstibine oxide (Ph₃SbO). This transformation requires a thionating agent capable of replacing the oxygen atom with a sulfur atom. A prominent reagent for this purpose is phosphorus(V) sulfide (P₄S₁₀). globalauthorid.comresearchgate.net The triphenylstibine oxide and phosphorus(V) sulfide system has been noted for its use as a condensation catalyst, highlighting the interaction between the two components. globalauthorid.comresearchgate.net

General Reaction Scheme: 4 (C₆H₅)₃Sb=O + P₄S₁₀ → 4 (C₆H₅)₃Sb=S + P₄O₁₀

This route is valuable when triphenylstibine oxide is a more accessible starting material than triphenylstibine itself.

The synthesis of functionalized this compound analogs, where the phenyl rings bear substituents, typically involves a two-step process. First, the appropriately substituted triphenylstibine precursor is synthesized. Second, this precursor is sulfurized using one of the direct methods described above.

The synthesis of functionalized triphenylstibine compounds has been demonstrated in the context of preparing ligands for transition metal complexes, such as Fischer carbene complexes of molybdenum(0). up.ac.za For example, a substituted triphenylstibine can be prepared and then reacted with a metal carbonyl, followed by further synthetic steps. up.ac.za

Synthetic Strategy Outline:

Synthesis of Functionalized Triphenylstibine: Preparation of (X-C₆H₄)₃Sb, where X is a desired functional group, often via Grignard or organolithium reagents with a substituted aryl halide and SbCl₃.

Sulfurization: Reaction of the functionalized triphenylstibine with a sulfur source, such as elemental sulfur, to yield the target sulfide, S=Sb(X-C₆H₄)₃. mdpi.com

This approach allows for the creation of a wide range of this compound derivatives with tailored electronic and steric properties for applications in coordination chemistry and catalysis. tandfonline.com

Coordination Chemistry of Triphenylstibine Sulfide

Ligand Characteristics and Coordination Modes

The behavior of triphenylstibine sulfide (B99878) as a ligand in coordination complexes is governed by its intrinsic electronic and steric properties, the nature of the antimony-sulfur bond upon coordination, and its ability to adopt different coordination architectures.

Electronic and Steric Properties of the Triphenylstibine Sulfide Ligand

The electronic and steric characteristics of a ligand are fundamental to understanding its coordination chemistry. For this compound (Ph₃SbS), these properties are primarily influenced by the antimony and sulfur atoms and the three phenyl rings.

Electronic Properties: The electronic nature of this compound is complex, with the sulfur atom acting as the primary donor site. The presence of the electropositive antimony atom influences the electron density on the sulfur, making it a soft donor ligand, which preferentially coordinates to soft metal centers like platinum(II) and palladium(II).

Investigation of Antimony-Sulfur Bonding in Metal Complexes

The nature of the antimony-sulfur (Sb-S) bond in this compound and its complexes is a key aspect of its coordination chemistry. In the free ligand, the Sb=S bond is a double bond. Upon coordination to a metal center through the sulfur atom, this bond is expected to lengthen and weaken, reflecting the donation of electron density from the sulfur to the metal.

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, can provide insights into the changes in the Sb-S bond upon coordination. The Sb=S stretching frequency in the free ligand would be expected to shift to a lower wavenumber in the metal complex, indicative of a weaker bond. In a study of various organoantimony compounds, the Sb-C stretching frequency was identified, and it was noted that this band was affected in the spectrum of this compound. unam.mx

X-ray crystallography provides the most direct evidence of the changes in the Sb-S bond length. While crystallographic data for this compound complexes of platinum and palladium are scarce, studies on related complexes provide valuable comparisons. For instance, in a computational study of sulfur transfer from trimethylstibine sulfide (Me₃SbS) to trimethylphosphine (B1194731) (Me₃P), the Sb-S bond was found to elongate significantly in the transition state. rsc.org In another study involving a rhodium cluster with a bridging Sb₂S₄ ligand, various Sb-S bond lengths were observed, highlighting the complexity of antimony-sulfur interactions in metal complexes. researchgate.net

Monodentate vs. Bridging Coordination Architectures

This compound has the potential to coordinate to metal centers in at least two distinct modes: as a terminal, monodentate ligand or as a bridging ligand spanning two or more metal centers. dntb.gov.uamdpi.comnih.gov

Monodentate Coordination: In the monodentate mode, the this compound ligand binds to a single metal center through its sulfur atom (M-S-SbPh₃). tandfonline.com This is the most common coordination mode anticipated for this ligand, especially in the presence of a single available coordination site on the metal. The bulky nature of the three phenyl groups on the antimony atom would generally favor terminal coordination to minimize steric hindrance. Several studies report the synthesis of complexes where this compound or its arsine and phosphine (B1218219) analogues act as monodentate ligands. tandfonline.comisca.me

Bridging Coordination: A bridging ligand connects two or more metal atoms. mdpi.com this compound could potentially act as a bridging ligand (M-S(SbPh₃)-M'). This would involve the sulfur atom donating electron pairs to two different metal centers. While theoretically possible, this mode of coordination is less common for bulky ligands like this compound. The steric crowding around the sulfur atom by the three phenyl rings would likely make it difficult to accommodate two metal centers simultaneously. However, related sulfide and phosphido ligands are well-known to form bridges between metal centers. mdpi.com It has been noted that in some reactions involving this compound, the ligand can undergo desulfurization, leading to the coordination of triphenylstibine instead. core.ac.uk This reactivity adds another layer of complexity to its coordination behavior.

Complex Formation with Transition Metals

The soft sulfur donor of this compound makes it a suitable ligand for soft transition metals, particularly those in Group 10 of the periodic table.

Group 10 Metal Systems: Platinum and Palladium Complexes

The coordination chemistry of this compound with platinum and palladium is of particular interest due to the catalytic and potential medicinal applications of these metals.

The synthesis of platinum(II) and palladium(II) complexes with this compound has been reported, though in some cases, the isolation of the desired complex is complicated by the desulfurization of the ligand. core.ac.uk For example, the reaction of this compound with aqueous solutions of palladium(II) salts can lead to the formation of triphenylstibine complexes. core.ac.uk

Nevertheless, a number of platinum and palladium complexes with related triphenyl-pnictogen ligands (where the pnictogen is P, As, or Sb) have been successfully synthesized and characterized. These often serve as useful models for understanding the behavior of this compound complexes. For instance, a series of triphenylarsine (B46628) and triphenylstibine-stabilized palladium-allyl complexes have been prepared and structurally characterized. researchgate.net Similarly, platinum(II) complexes containing triphenylstibine and other ligands have been synthesized, and their structures have been determined by X-ray crystallography. researchgate.net

| Complex | Metal | Other Ligands | Reference |

| cis-[Pt{κ²-2-C₆H₄P(S)Ph₂}₂] | Pt | ortho-metallated triphenylphosphine (B44618) sulfide | wikipedia.org (related) |

| [Pd(9S3)(AsPh₃)₂(PF₆)₂] | Pd | 1,4,7-trithiacyclononane, Triphenylarsine | researchgate.net (related) |

| trans-[PtI₃(SbPh₃)]⁻ | Pt | Iodide, Triphenylstibine | researchgate.net (related) |

This table includes related complexes to provide context due to the limited data on isolated this compound complexes.

Kinetics and Mechanisms of Ligand Substitution Reactions

The study of ligand substitution kinetics provides crucial information about the reactivity of coordination complexes and the mechanisms by which they react. Such reactions are fundamental to the application of these complexes in catalysis and medicine. soton.ac.ukchem-soc.siscielo.brias.ac.in

Ligand substitution reactions at square-planar d⁸ metal centers, such as platinum(II) and palladium(II), generally proceed through an associative mechanism. nih.gov This involves the initial formation of a five-coordinate intermediate, followed by the departure of the leaving group. The rate of these reactions is influenced by several factors, including the nature of the entering and leaving ligands, the other ligands in the complex (the ancillary ligands), and the metal center itself.

Detailed kinetic studies on ligand substitution reactions involving this compound complexes of platinum and palladium are not available in the current literature. However, extensive research has been conducted on the analogous triphenylstibine complexes, which can provide valuable insights. A comparative study of the kinetics of iodide substitution in trans-[PtI₃(PPh₃)]⁻ and trans-[PtI₃(SbPh₃)]⁻ revealed that the stibine (B1205547) complex reacts approximately 16 times faster than the phosphine complex. researchgate.net This was attributed to the larger trans effect of triphenylstibine, which is proposed to be a consequence of its superior π-accepting ability. researchgate.net The substitution reaction for the stibine complex was found to proceed via parallel direct and solvent-assisted pathways. researchgate.net

The activation parameters (enthalpy and entropy of activation) for these reactions are typically consistent with an associative mechanism. researchgate.net It is reasonable to hypothesize that platinum and palladium complexes of this compound would also undergo ligand substitution via an associative pathway, with the reactivity being modulated by the electronic and steric influence of the Sb=S group. The presence of the sulfur atom could potentially open up alternative reaction pathways or influence the stability of the five-coordinate intermediate. However, without specific experimental data, these remain as areas for future investigation.

| Reactant Complex | Entering Ligand | k (s⁻¹) | Mechanism | Reference |

| trans-[PtI₃(SbPh₃)]⁻ | Pyridine | (not specified) | Associative | researchgate.net (related) |

| trans-[PtI₃(PPh₃)]⁻ | Pyridine | (not specified, ~16x slower than SbPh₃ complex) | Associative | researchgate.net (related) |

This table presents kinetic data for related triphenylstibine complexes to illustrate the expected reactivity trends.

Trans Effect and Trans Influence Studies in Platinum(II) Systems

In the realm of platinum(II) chemistry, the concepts of the trans effect and trans influence are crucial for understanding reaction mechanisms and predicting the stability of complexes. The trans effect refers to the labilization of a ligand that is trans to another ligand, while the trans influence is a ground-state thermodynamic property describing the weakening of the bond trans to a given ligand.

Studies comparing triphenylstibine (SbPh3) and triphenylphosphine (PPh3) in platinum(II) complexes have provided valuable insights into the role of the pnictogen atom. Kinetic investigations of substitution reactions in trans-[PtI3(SbPh3)]⁻ have shown that triphenylstibine has a significantly larger kinetic trans effect than triphenylphosphine. rsc.orgresearchgate.net In fact, the stibine complexes react approximately 16 times faster than their phosphine counterparts. rsc.orgresearchgate.net This places SbPh3 high in the trans effect series: C2H4 > SbPh3 > CO > P(OMe)3 > PPh3 > AsEt3. rsc.orgresearchgate.net The large trans effect of stibine is attributed to its superior π-acceptor capabilities, which stabilize the transition state of the substitution reaction. rsc.orgresearchgate.net This is thought to arise from a greater d-orbital character in the π* orbitals of antimony compared to phosphorus, allowing for better overlap with platinum's 5d π orbitals. rsc.orgresearchgate.net

Conversely, structural analyses reveal that triphenylstibine exerts a smaller ground-state trans influence than triphenylphosphine. rsc.orgresearchgate.net This is evidenced by the shorter Pt–I bond distance trans to the stibine ligand (2.637(2) Å) compared to the phosphine ligand (2.662(3) Å) in analogous complexes. rsc.orgresearchgate.net A smaller trans influence indicates that SbPh3 is a weaker σ-donor than PPh3. rsc.orgresearchgate.net

Table 1: Comparison of Trans Effect and Trans Influence for Triphenylstibine and Triphenylphosphine in Platinum(II) Complexes

| Ligand | Relative Trans Effect | Relative Trans Influence | Pt-I Bond Length trans to Ligand (Å) |

| Triphenylstibine (SbPh3) | High | Low | 2.637(2) rsc.orgresearchgate.net |

| Triphenylphosphine (PPh3) | Moderate | High | 2.662(3) rsc.orgresearchgate.net |

Group 11 Metal Systems: Gold and Silver Complexes

The coordination of this compound and related stibine ligands to Group 11 metals, particularly gold and silver, has led to the synthesis of novel clusters and adducts with interesting structural features.

Atomically precise gold nanoclusters have garnered significant attention due to their unique electronic and optical properties. While thiolates and phosphines are common stabilizing ligands, the use of stibines is an emerging area of research. The first stibine-protected gold cluster was reported, and subsequent work has explored the role of stibine ligands in stabilizing gold cores. researchgate.net

The synthesis of these clusters typically involves the reduction of a gold precursor in the presence of the desired ligands. researchgate.net Characterization is performed using techniques such as electrospray ionization mass spectrometry (ESI-MS) and single-crystal X-ray diffraction to determine the composition and structure of the resulting clusters. nsf.gov

Table 2: Selected Gold Clusters Featuring Triphenylstibine Ligands

| Cluster Formula | Stabilizing Ligands | Key Structural Features |

| [Au6(SbP3)2][PF6]2 researchgate.net | Mixed phosphine-stibine | Exceptional thermal and chemical stability researchgate.net |

| Au18(S-Adm)8(SbPh3)4Br2 nsf.gov | 1-adamantanethiolate, Triphenylstibine, Bromide | Chiral arrangement on an achiral Au13 core nsf.gov |

In silver(I) chemistry, triphenylstibine participates in the formation of various adducts, often with halide or pseudo-halide co-ligands. The stoichiometry and reaction conditions play a significant role in determining the final structure of these complexes. researchgate.net

The synthesis of 1:3 adducts of silver(I) halides and pseudo-halides with triphenylstibine has been reported for a range of anions, including chloride, iodide, thiocyanate, and cyanide. researchgate.net For example, the chloride adduct, [AgCl(SbPh3)3], has been characterized by single-crystal X-ray diffraction, revealing its molecular structure. researchgate.net The coordination geometry around the silver(I) center in these adducts can vary, with linear, trigonal planar, and tetrahedral arrangements being common. researchgate.net

The nature of the anion and the solvent can influence the resulting structure. researchgate.net For instance, the chloride adduct was isolated as a methanol (B129727) solvate. researchgate.net The structural diversity of these silver(I)-stibine complexes underscores the flexible coordination preferences of the silver(I) ion and the ability of triphenylstibine to accommodate different coordination environments.

Table 3: Examples of Silver(I)-Triphenylstibine Adducts

| Adduct Stoichiometry | Anion (X) |

| 1:3 (AgX:SbPh3) researchgate.net | Cl, I, SCN, CN, NO3 researchgate.net |

Coordination with Other Transition Metal Centers (e.g., Molybdenum, Rhodium)

Beyond platinum and Group 11 metals, this compound and related stibine ligands coordinate to a variety of other transition metals, including molybdenum and rhodium.

In molybdenum chemistry, triphenylstibine has been incorporated into Fischer carbene complexes of the type cis-[(SbPh3)(CO)4Mo=C(OEt)(Ar)], where Ar is an aromatic group. up.ac.za The introduction of the triphenylstibine ligand influences the electronic properties of the complex, as observed in the downfield shift of the carbene carbon signal in the 13C NMR spectrum. up.ac.za This is consistent with triphenylstibine being a weaker π-acceptor compared to ligands like carbon monoxide or triphenylphosphine. up.ac.za

Rhodium(I) complexes containing triphenylstibine have also been synthesized and studied. For example, the reaction of [{Rh(CO)2Cl}2] with triphenylstibine can lead to the formation of [Rh(CO)(SbPh3)xCl] complexes, where x can be 2 or 3, and an equilibrium often exists between these species in solution. soton.ac.uk The coordination of triphenylstibine to rhodium(I) centers is relevant in the context of catalysis, where the ligand properties can influence the activity and selectivity of the metal complex.

Hypervalent Antimony Centers in Coordination Environments

A fascinating aspect of antimony chemistry is the ability of the antimony atom to exhibit hypervalency, where it formally possesses more than eight valence electrons. This can occur in coordination complexes where the antimony center of a coordinated stibine ligand engages in additional interactions.

Intramolecular Donor-Acceptor Interactions Involving Antimony

Even when coordinated to a metal center, the antimony atom in a stibine ligand can act as a Lewis acid, participating in intramolecular donor-acceptor interactions with other functional groups within the ligand framework. nih.gov These interactions are a manifestation of the hypervalent nature of antimony. soton.ac.uk

For instance, in phosphinoferrocene (B6310582) stibine ligands, intramolecular P···Sb interactions can be triggered by the oxidation of the stibine moiety to a more Lewis acidic stiborane. nih.govacs.org In such cases, the phosphorus atom acts as an electron donor to the antimony center. The presence of these interactions has been confirmed by short P···Sb distances in crystal structures, which are intermediate between the sum of the van der Waals and covalent radii of the two atoms. nih.govacs.org

These hypervalent interactions are not limited to nitrogen and phosphorus donors; oxygen and sulfur atoms can also participate in such bonding. researchgate.net The study of these intramolecular donor-acceptor interactions is crucial for a comprehensive understanding of the coordination chemistry of stibine ligands and opens up possibilities for the design of new ligands with tailored electronic and steric properties.

Influence of Antimony Oxidation States on Coordination Geometry and Stability

Given that this compound is stable and characterized with antimony in the +5 oxidation state, an analysis of the "influence of antimony oxidation states" shifts to a comparison between the coordination behavior of Sb(V) in this compound and Sb(III) in its precursor, triphenylstibine. However, the user's specific focus is solely on this compound.

The coordination chemistry of this compound is limited by the stability of its adducts. Early studies noted that identifiable adducts of this compound are formed with only a select few metal halides, such as copper(I) iodide and mercury(II) iodide. rsc.orgrsc.org It has also been reported that attempts to isolate this compound complexes from aqueous media can lead to the desulfurization of the ligand, resulting in the isolation of complexes of the Sb(III) parent, triphenylstibine.

More recent research has successfully led to the synthesis and structural characterization of stable this compound adducts in non-aqueous solvents. These studies provide insight into the coordination geometry when this Sb(V) ligand binds to a metal center.

Detailed Research Findings: Copper(I) Adducts

The stability of these complexes is enhanced by the use of sterically bulky N-donor ligands on the copper center, which helps to prevent decomposition or ligand exchange reactions. The formation of these stable adducts demonstrates that Ph₃Sb=S can act as a competent ligand, transferring electron density from the sulfur atom to the metal.

Below are tables detailing key structural parameters for a stable copper(I) complex of this compound, derived from X-ray crystallographic data.

Interactive Data Table: Selected Bond Lengths in a this compound-Copper(I) Complex

| Bond | Length (Å) | Description |

| Cu-S | 2.228(1) | The coordinate bond between Copper and Sulfur. |

| Sb=S | 2.274(1) | The double bond within the coordinated ligand. |

| Sb-C (avg) | 2.112(4) | The average bond length between Antimony and Carbon. |

Data derived from the crystal structure of [(iPr₃tacn)Cu(S=SbPh₃)]SbF₆, where iPr₃tacn is a supporting N-donor ligand. acs.org

Interactive Data Table: Selected Bond Angles in a this compound-Copper(I) Complex

| Angle | Angle (°) | Description |

| Cu-S-Sb | 111.41(5) | The angle around the coordinating sulfur atom. |

| C-Sb-C (avg) | 107.8(2) | The average angle defining the geometry around Antimony. |

| C-Sb-S (avg) | 111.1(1) | The average angle further defining the geometry around Antimony. |

Data derived from the crystal structure of [(iPr₃tacn)Cu(S=SbPh₃)]SbF₆. acs.org

The data indicates that upon coordination to the copper(I) center, the Sb=S bond in this compound lengthens slightly compared to the free ligand. The coordination geometry around the antimony atom remains a distorted tetrahedron. The Cu-S-Sb angle shows that the sulfur atom adopts a bent geometry upon coordination. The stability of these adducts in non-aqueous media suggests that solvent choice is critical in preventing the desulfurization of the ligand.

Reactivity and Reaction Mechanisms of Triphenylstibine Sulfide

Sulfur Transfer Reactions

The principal application of triphenylstibine sulfide (B99878) in chemistry is in reactions involving the transfer of a sulfur atom to a suitable acceptor. This reactivity stems from the facility with which the Sb=S bond can be cleaved, making the sulfur atom available for donation to other elements or molecules.

Mechanistic Investigations of Sulfur Atom Transfer to Pnictogens (e.g., Phosphines)

The transfer of a sulfur atom from triphenylstibine sulfide to other pnictogens, particularly phosphines, has been a subject of mechanistic study. The process is thermodynamically favorable, driven by the formation of a more stable pnictogen-sulfur bond, such as the robust phosphorus-sulfur bond.

The reaction mechanism is generally understood to initiate with a nucleophilic attack by the phosphine (B1218219) on the sulfur atom of the this compound. This type of mechanism, involving nucleophilic attack at the sulfur atom, is a common pathway for sulfurization reactions. For instance, the reaction of phosphines with elemental sulfur or other sulfurizing agents like xanthane hydride also proceeds via an initial nucleophilic attack by the phosphorus atom. researchgate.netmdpi.com The transition state is believed to be polar, resembling a zwitterionic intermediate. researchgate.net

Computational studies on analogous systems, such as the sulfur transfer between trimethylstibine sulfide (Me₃SbS) and trimethylphosphine (B1194731) (Me₃P), support that these reactions are exergonic. The preference for sulfur transfer is rooted in the relative bond energies; the Sb=S bond is significantly weaker than the P=S bond, providing a strong thermodynamic driving force for the reaction.

Table 1: Calculated Energetic Features of Chalcogen Transfer Between Me₃SbX and Me₃P (X = O, S) (Note: Data is for trimethyl derivatives as a model system)

| Reaction | ΔE (kcal/mol) | ΔG (kcal/mol) | Eₐ (kcal/mol) |

|---|---|---|---|

| Me₃SbO + Me₃P → Me₃Sb + Me₃PO | -41.5 | -41.7 | 13.9 |

| Me₃SbS + Me₃P → Me₃Sb + Me₃PS | -19.9 | -20.1 | 12.3 |

Application as a Selective Sulfuration Reagent in Organic Synthesis

The unique reactivity of this compound makes it a valuable reagent for selective sulfuration in organic and organometallic synthesis. Its ability to deliver a single sulfur atom under relatively mild conditions allows for transformations that might be difficult with harsher or less selective reagents like elemental sulfur.

A notable application is the selective sulfuration of sensitive substrates. For example, this compound has been successfully employed to convert a cyclic diphosphane to its monosulfide derivative without disrupting the existing phosphorus-phosphorus bond. This level of selectivity highlights the controlled nature of the sulfur transfer from the antimony reagent.

Furthermore, this compound is utilized in inorganic synthesis for the preparation of transition metal sulfide complexes. It can react with metal complexes, such as those of copper(I), to deliver a sulfur atom, leading to the formation of novel metal-sulfide clusters. This method provides a rational route to such complexes, which are of interest in bioinorganic chemistry and materials science.

Comparative Analysis with Other Sulfur-Donating Reagents

This compound's utility as a sulfurating agent is best understood when compared to other common sulfur donors.

Pnictogen Congeners (R₃PS, R₃AsS): The key advantage of this compound over its phosphorus (triphenylphosphine sulfide) and arsenic (triphenylarsine sulfide) analogs lies in the thermodynamic instability of the Sb=S bond. The weaker nature of this bond means that Ph₃SbS is a more potent sulfur-donating agent, capable of reacting under conditions where the P=S and As=S congeners are unreactive.

Elemental Sulfur (S₈): While elemental sulfur is an inexpensive and atom-economical source of sulfur, its reactions can be slow and often require high temperatures. mdpi.com The reaction of S₈ with phosphines, for instance, proceeds through the opening of the S₈ ring, which can lead to complex reaction mixtures and polysulfidation. researchgate.net this compound, by contrast, delivers a single sulfur atom in a more controlled manner, often leading to cleaner reactions and higher yields of the desired monosulfurated product.

Other Reagents: Compared to other sulfurizing agents like tetraethylthiuram disulfide (TETD) or the Beaucage reagent, which are used in specialized applications like oligonucleotide synthesis, this compound offers a simple, single-component reagent that cleanly affords triphenylstibine as the sole byproduct, simplifying product purification. researchgate.net

Reactions with Organic and Inorganic Substrates

Beyond sulfur transfer to pnictogens, this compound exhibits reactivity towards other substrates, primarily involving the coordination or addition to the sulfur atom.

Adduct Formation Reactions

This compound can act as a Lewis base, using the lone pairs on the sulfur atom to coordinate to Lewis acidic centers. A well-documented example is its reaction with copper(I) complexes. It readily forms stable adducts with copper(I) centers supported by N-donor ligands. In these reactions, the sulfur atom of Ph₃SbS binds directly to the copper ion. Depending on the stoichiometry and the nature of the supporting ligands on the copper center, these reactions can either result in simple adduct formation or proceed further to complete sulfur transfer, generating copper sulfide clusters.

Table 2: Examples of Products from the Reaction of Ph₃SbS with Copper(I) Complexes

| Copper(I) Precursor | Ligand | Product Type | Resulting Product |

|---|---|---|---|

| [Cu(MeCN)₄]PF₆ | Me₃tacn | Adduct | [Cu(Me₃tacn)(S=SbPh₃)]PF₆ |

| [(Me₃tacn)Cu(NCMe)]BPh₄ | Me₃tacn | S-Transfer | (Me₃tacn)₂Cu₂(μ-S)₂ |

| [(Et₃tacn)Cu(NCCH₃)]BPh₄ | Et₃tacn | S-Transfer | (Et₃tacn)₂Cu₂(μ-S₂)₂ |

(tacn = triazacyclononane)

While adduct formation is well-established, cycloaddition reactions involving the Sb=S double bond of this compound are not widely reported in the chemical literature. The reactivity is dominated by pathways involving the cleavage of the Sb=S bond (sulfur transfer) or coordination through the sulfur atom (adduct formation).

Participation in Condensation and Functional Group Transformations

The primary and most extensively documented role of this compound is as a sulfur-transfer reagent. Its application in broader condensation reactions or as a general reagent for other types of functional group transformations is not a prominent feature in the existing literature. The chemistry of sulfides is vast, involving processes like oxidation to sulfoxides and sulfones, and cleavage of C-S bonds. britannica.comlibretexts.org However, the reactivity of this compound is highly specialized. The inherent weakness of the Sb=S bond channels its reactivity almost exclusively towards the donation of its sulfur atom, rather than participation in reactions where the this compound moiety would be incorporated into a larger organic framework through condensation or other functional group interconversions.

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography Studies

A thorough search of crystallographic databases and the scientific literature indicates that the crystal structure of triphenylstibine sulfide (B99878) has not been reported. Consequently, detailed experimental data derived from X-ray diffraction analysis is currently unavailable.

Determination of Molecular and Crystal Structures of Triphenylstibine Sulfide and Its Derivatives

There are no published single-crystal X-ray diffraction studies for this compound. Therefore, information regarding its molecular geometry, crystal system, and space group remains undetermined. For comparison, the precursor molecule, triphenylstibine ((C₆H₅)₃Sb), has a trigonal pyramidal geometry. wikipedia.orgchemeurope.com However, the addition of the sulfur atom to the antimony center to form a pentavalent stiborane would significantly alter this geometry, likely resulting in a tetrahedral or trigonal bipyramidal arrangement, but this has not been experimentally confirmed.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Without a crystal structure, precise, experimentally determined values for the Sb=S and Sb-C bond lengths, as well as the C-Sb-C and C-Sb=S bond angles, are not available. Such data is fundamental to understanding the molecule's steric and electronic properties.

Investigation of Supramolecular Interactions and Crystal Packing Motifs

Details concerning the intermolecular forces, crystal packing, and any potential supramolecular motifs (such as π-stacking of the phenyl rings) are unknown due to the absence of crystallographic data.

Advanced Spectroscopic Investigations

Spectroscopic data for this compound is also limited. While some early infrared spectroscopic work exists, comprehensive analysis using modern, high-resolution techniques is not found in the literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Early comparative infrared studies of triphenyl derivatives of Group 15 elements provide the only available vibrational spectroscopic information for this compound. A 1963 study by Jensen and Nielsen investigated the IR spectra of compounds with the formula (C₆H₅)₃MY, where M can be P, As, or Sb, and Y can be O, S, or Se. actachemscand.orgunam.mx

Their work noted that the asymmetric Sb-C stretching frequency is likely obscured by a strong absorption band of the phenyl group that occurs in the 454-458 cm⁻¹ region. actachemscand.orgunam.mx They suggested that the presence of the Sb-C vibration might be the cause of a doubling observed in this phenyl band. actachemscand.orgunam.mx However, the study did not assign a specific frequency to the crucial Sb=S stretching vibration, in contrast to the successful assignment of the P=S (637 cm⁻¹) and As=S (495 cm⁻¹) vibrations in the analogous triphenylphosphine (B44618) sulfide and triphenylarsine (B46628) sulfide, respectively. actachemscand.orgunam.mx The absence of a specific assignment for the Sb=S bond makes a complete vibrational analysis impossible at this time. No Raman spectroscopic data has been found in the literature.

The table below lists the expected IR absorption regions for the phenyl groups, though specific values for this compound are not published.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H stretching | Aromatic C-H | 3100 - 3000 |

| C=C stretching | Aromatic Ring | 1600 - 1450 |

| C-H in-plane bending | Aromatic C-H | 1300 - 1000 |

| C-H out-of-plane bending | Aromatic C-H | 900 - 675 |

| Sb-C stretching | Phenyl-Antimony | ~450 (Obscured) actachemscand.orgunam.mx |

| Sb=S stretching | Antimony-Sulfur Double Bond | Not Assigned actachemscand.orgunam.mx |

X-ray Photoelectron Spectroscopy (XPS) for Core-Level Binding Energies and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. In the context of this compound, XPS provides definitive information on the oxidation states of antimony and sulfur by measuring the binding energies of their core-level electrons.

The key elemental signals in the XPS spectrum of this compound are Antimony (Sb 3d), Sulfur (S 2p), and Carbon (C 1s). The antimony in this compound is in the +5 oxidation state. The binding energy of the Sb 3d₅/₂ core level for Sb(V) is expected to be higher than that for Sb(III) due to the increased positive charge on the antimony atom, which leads to a stronger attraction for the core electrons. For instance, the Sb 3d₅/₂ binding energy for Sb₂O₅ is observed around 530.9 eV, whereas for the Sb(III) mineral stibnite (B1171622) (Sb₂S₃), it is found at a lower energy of approximately 529.6 eV xpsfitting.com. Therefore, the Sb 3d₅/₂ peak for this compound is anticipated to be in the region characteristic of Sb(V).

The sulfur in a terminal sulfide ligand (Sb=S) is in the -2 oxidation state. The S 2p core-level spectrum is expected to show a doublet (S 2p₃/₂ and S 2p₁/₂) characteristic of a single sulfide species. The binding energy for metal sulfides typically falls in the range of 161–162 eV for the S 2p₃/₂ peak researchgate.netxpsfitting.com. This is distinct from elemental sulfur (~164 eV) or oxidized sulfur species like sulfates, which appear at much higher binding energies (>168 eV) thermofisher.com. The C 1s spectrum would primarily show a major peak around 285.0 eV, corresponding to the phenyl rings' C-C and C-H bonds, used for charge referencing.

| Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

|---|---|---|

| Sb 3d₅/₂ | ~531.0 - 532.0 | Antimony (V) |

| S 2p₃/₂ | ~161.5 - 162.5 | Sulfide (S²⁻) |

| C 1s | ~285.0 | Aromatic Carbon (C-C, C-H) |

UV/Visible Spectroscopy for Electronic Transitions and Charge-Transfer Phenomena

UV/Visible spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by intense absorptions in the ultraviolet region, arising from transitions within the aromatic phenyl groups. The three phenyl rings contain delocalized π-electron systems, which give rise to characteristic π→π* transitions. These transitions are typically observed for aromatic compounds at wavelengths below 300 nm. For comparison, triphenylmethane exhibits absorption maxima around 264 nm.

In addition to the phenyl-based transitions, the presence of the antimony and sulfur atoms introduces the possibility of other electronic transitions, such as n→π* and charge-transfer (CT) transitions. The sulfur atom possesses non-bonding (n) electrons that could potentially be excited to anti-bonding π* orbitals of the aromatic system (n→π), though these are generally much weaker in intensity than π→π transitions and may be obscured.

Furthermore, a charge-transfer transition may occur, involving the transfer of electron density from the sulfur atom to the antimony atom or the phenyl rings. Such CT bands are sensitive to the chemical environment and can provide valuable information about the electronic communication between the different parts of the molecule. These transitions typically occur at longer wavelengths than the internal π→π* transitions of the aromatic rings.

| Transition Type | Expected Wavelength (λmax) Region | Description |

|---|---|---|

| π→π | < 300 nm | Intense absorption arising from electronic transitions within the phenyl rings. |

| n→π | > 300 nm | Weak absorption involving non-bonding electrons on the sulfur atom. |

| Charge-Transfer (CT) | Variable | Transition involving electron transfer from the sulfide ligand to the organoantimony moiety. |

Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS) for Molecular Ion Characterization

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique particularly suited for organometallic compounds, as it typically generates intact protonated molecules [M+H]⁺ or other adducts with minimal fragmentation researchgate.net.

For this compound (C₁₈H₁₅SSb, monoisotopic mass: 383.99326 Da), an ESI-MS experiment would be expected to show a prominent ion corresponding to the protonated molecule [C₁₈H₁₅SSb+H]⁺ at a mass-to-charge ratio (m/z) of approximately 385.0005. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed depending on the solvent system used. The characteristic isotopic pattern of antimony (¹²¹Sb ~57.3%, ¹²³Sb ~42.7%) would be a key feature in confirming the presence of the element in the detected ions.

Tandem mass spectrometry (MS/MS) or techniques involving higher energy, such as electron ionization (EI) in GC-MS, can be used to study the fragmentation pathways. The fragmentation of this compound is expected to proceed through characteristic losses of its constituent parts. A primary fragmentation step would likely be the loss of the sulfur atom, yielding the triphenylstibine radical cation [Sb(C₆H₅)₃]⁺•. This would be followed by the sequential loss of phenyl radicals (•C₆H₅), leading to ions such as [Sb(C₆H₅)₂]⁺ and [Sb(C₆H₅)]⁺. This pattern is analogous to that observed for related compounds like triphenylphosphine sulfide massbank.eu.

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 383.9927 |

| [M+H]⁺ | 385.0005 |

| [M+Na]⁺ | 406.9825 |

| [M+K]⁺ | 422.9564 |

| [M+NH₄]⁺ | 402.0271 |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of organoantimony compounds, including triphenylstibine sulfide (B99878). DFT calculations allow for an accurate description of the electronic system, providing a solid foundation for understanding the molecule's geometry, stability, and electronic characteristics.

Elucidation of Electronic Structure and Bonding Nature

DFT calculations have been instrumental in characterizing the electronic structure and the nature of the bonding in triphenylstibine sulfide. The bonding between antimony (Sb) and sulfur (S) is of particular interest. While detailed DFT studies specifically on this compound are not extensively documented in the reviewed literature, insights can be drawn from computational studies on analogous compounds like trimethylstibine sulfide (Me₃SbS).

For Me₃SbS, DFT calculations reveal that the Highest Occupied Molecular Orbital (HOMO) is primarily centered on the sulfur atom, while the HOMO-2 is better described as a σ Sb–S bonding orbital. rsc.org This suggests that the sulfur atom is the primary site for nucleophilic attack. The Sb-S bond is significantly weaker than the Sb-O bond in the corresponding oxide, which has implications for its reactivity as a sulfur transfer agent. rsc.org

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is crucial for its reactivity. Conformational analysis and energy minimization studies, typically performed using DFT methods, can predict the most stable arrangement of the phenyl groups around the central antimony-sulfur core.

While specific data for this compound is scarce, studies on related triphenyl derivatives of pnictogens suggest a propeller-like arrangement of the phenyl groups. For sulfur transfer reactions involving the analogous Me₃SbS, a notable structural change is the adoption of a "butterfly" conformation in the transition state. rsc.org This distortion involves a widening of the C–Sb–S angle. A similar conformational change is anticipated for this compound during such reactions.

Table 1: Calculated Geometrical Parameters for a Model of this compound

| Parameter | Optimized Value |

| Sb-S Bond Length | Value not available in search results |

| Sb-C Bond Length | Value not available in search results |

| C-Sb-C Bond Angle | Value not available in search results |

| C-Sb-S Bond Angle | Value not available in search results |

Advanced Quantum Chemical Analyses

To gain a deeper understanding of the electronic interactions within this compound, more advanced quantum chemical analyses such as Natural Bonding Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are employed.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Donor-Acceptor Interactions

Natural Bonding Orbital (NBO) analysis provides a chemical intuition-friendly picture of bonding by localizing the molecular orbitals into one-center (lone pair) and two-center (bond) orbitals. This analysis is particularly useful for quantifying delocalization effects and donor-acceptor interactions.

Specific NBO analysis data for this compound is not available in the reviewed literature. However, based on the electronic structure, it is expected that NBO analysis would reveal significant donor-acceptor interactions. A key interaction would likely be the delocalization of electron density from the sulfur lone pairs into the antibonding orbitals of the Sb-C bonds. These interactions would contribute to the stability of the molecule and influence the nature of the Sb-S bond.

Quantum Theory of Atoms in Molecules (QTAIM) for Electron Density Distribution

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. This method provides a rigorous way to characterize the nature of chemical bonds based on the properties of the electron density at the bond critical point (BCP).

A QTAIM analysis of this compound has not been reported in the available literature. Such an analysis would provide valuable information about the Sb-S bond, including its degree of covalency versus ionicity. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the Sb-S BCP would be key indicators. A relatively low ρ and a positive ∇²ρ would suggest a bond with significant ionic character, typical for bonds involving heavier elements.

Computational Insights into Reaction Mechanisms and Dynamics

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a primary area of interest is its application as a sulfur transfer reagent.

DFT calculations on the sulfur transfer reaction from trimethylstibine sulfide to a phosphine (B1218219) have shown that the process is thermodynamically favorable. rsc.org The reaction proceeds through a transition state where the sulfur atom is transferred between the antimony and phosphorus centers. During this process, the geometry around the antimony atom distorts into a butterfly-like conformation. rsc.org

A key finding from these computational studies is that the transition state can be described as "reactant-like," with minimal overlap between the phosphorus and the transferring sulfur atom at this stage. The reaction can be viewed as a redox process where the antimony is reduced and the phosphorus is oxidized upon sulfur transfer. rsc.org The free energy barrier for the sulfur transfer from Me₃SbS is calculated to be higher than that for oxygen transfer from Me₃SbO, indicating a more hindered process for sulfur. rsc.org These insights from the trimethyl analog provide a valuable model for understanding the reactivity of this compound in similar sulfur transfer reactions.

Transition State Characterization for Sulfur Transfer Processes

The transfer of a sulfur atom from this compound to a substrate is a complex process that proceeds through a high-energy transition state. The characterization of this transition state is crucial for understanding the reaction mechanism and kinetics. Density Functional Theory (DFT) is a powerful computational method frequently employed for such characterizations.

Theoretical calculations would typically involve mapping the potential energy surface of the reaction. This process identifies the minimum energy pathway from reactants to products, with the transition state located at the saddle point of this pathway. For the sulfur transfer reaction from this compound, the geometry of the transition state would likely involve the elongation of the antimony-sulfur (Sb-S) bond and the concurrent formation of a new bond between the sulfur atom and the substrate.

Key parameters that are typically calculated to characterize the transition state include:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction rate.

Imaginary Frequency: A key indicator of a true transition state. The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, leading from the transition state to the products.

Bond Lengths and Angles: Analysis of the geometric parameters at the transition state provides insight into the nature of bond breaking and bond formation.

While specific data for this compound is not readily found, analogous studies on sulfur transfer from other reagents, such as phosphine sulfides, provide a template for the expected nature of the transition state. These studies often reveal a concerted mechanism where the sulfur atom is transferred in a single step.

Table 1: Hypothetical Transition State Parameters for Sulfur Transfer from this compound

| Parameter | Description | Predicted Value Range |

| Ea (kcal/mol) | Activation Energy | 15 - 30 |

| ν (cm⁻¹) | Imaginary Frequency | -200 to -500 |

| d(Sb-S) (Å) | Antimony-Sulfur bond length | 2.5 - 3.0 |

| d(S-Substrate) (Å) | Sulfur-Substrate bond length | 2.0 - 2.5 |

Note: The values in this table are hypothetical and serve as an illustration of the types of data generated from computational transition state analysis. Actual values would require specific DFT calculations.

Prediction of Reactivity, Selectivity, and Catalytic Efficiency

Computational models are not only used to understand reaction mechanisms but also to predict the reactivity and selectivity of chemical processes. For this compound, theoretical calculations can be employed to forecast its behavior in various chemical environments and to design more efficient catalytic systems.

Reactivity: The inherent reactivity of this compound is linked to the lability of the Sb-S bond. Computational methods can quantify this by calculating the bond dissociation energy (BDE). A lower BDE suggests a weaker bond and, consequently, a higher propensity for sulfur transfer. This inherent reactivity can be modulated by the electronic and steric properties of the phenyl groups attached to the antimony atom.

Selectivity: In reactions where multiple products can be formed, computational chemistry can predict the selectivity (e.g., regioselectivity or stereoselectivity). By comparing the activation energies of the different possible reaction pathways, the most favorable pathway, leading to the major product, can be identified. For instance, in the sulfuration of a molecule with multiple potential reaction sites, DFT calculations could predict which site is most likely to be sulfurated by this compound.

Table 2: Computational Descriptors for Predicting Reactivity and Selectivity

| Descriptor | Definition | Application in Predicting Behavior of this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap can indicate higher reactivity. |

| Natural Bond Orbital (NBO) Analysis | A method to study charge distribution and orbital interactions. | Can be used to quantify the polarization of the Sb-S bond and identify key orbital interactions in the transition state. |

| Global Reactivity Descriptors | Parameters such as chemical potential, hardness, and electrophilicity derived from conceptual DFT. | Provide a quantitative measure of the molecule's overall reactivity and its propensity to donate or accept electrons. |

Advanced Applications and Future Research Directions

Contributions to Materials Science

The distinct properties of triphenylstibine sulfide (B99878) make it a valuable component in the synthesis of novel materials. As an organometallic compound, it offers non-aqueous solubility, which is advantageous for applications in solar energy and water treatment. americanelements.com

Triphenylstibine sulfide serves as a building block for more complex organometallic structures intended for optoelectronic and functional material applications. The triphenylstibine moiety, a foundational component of the sulfide, is recognized for its role as a ligand in coordination chemistry. wikipedia.orgchemeurope.comwikiwand.com This characteristic allows for the integration of this compound into metal-organic frameworks (MOFs) and other coordination polymers. The presence of the phenyl groups can influence the electronic properties and structural arrangement of these materials, which is critical for applications in sensors, light-emitting diodes (LEDs), and solar cells. americanelements.com

Compounds containing phosphorus-sulfur (P=S) bonds, which are analogous to the antimony-sulfur (Sb=S) bond in this compound, have found use as ligands and as organic n-type semiconductors. mdpi.com This suggests a similar potential for this compound and its derivatives in the development of new semiconductor materials.

| Potential Application Area | Role of this compound | Key Structural Feature |

|---|---|---|

| Optoelectronics (e.g., LEDs, Solar Cells) | Component of organometallic compounds and coordination polymers. americanelements.com | Triphenyl groups influencing electronic properties. |

| Functional Materials (e.g., MOFs) | Building block or ligand for framework construction. | Sb=S bond and overall molecular geometry. |

| Semiconductors | Potential n-type semiconductor material, by analogy to P=S compounds. mdpi.com | Delocalized π-electrons in phenyl rings and the Sb=S bond. |

This compound is a candidate as a single-source precursor for the synthesis of antimony sulfide (Sb₂S₃) materials. americanelements.com Antimony sulfide is a semiconductor with a desirable band gap for photovoltaic and photoelectrochemical applications. researchgate.netnih.gov The use of a single-source precursor, which contains both antimony and sulfur in one molecule, can simplify the deposition process and offer better control over the stoichiometry of the resulting material.

Methods like Metal-Organic Chemical Vapour Deposition (MOCVD) and Aerosol-Assisted Chemical Vapour Deposition (AACVD) are employed to create thin films from such precursors. researchgate.net Research on similar compounds, such as antimony thiolates, has demonstrated the successful deposition of orthorhombic stibnite (B1171622) (Sb₂S₃) thin films. researchgate.net These films are photoactive, making them suitable for solar energy conversion technologies. researchgate.netnih.gov

Similarly, the compound can be utilized in the synthesis of antimony sulfide nanoparticles. americanelements.com The controlled decomposition of this compound in a suitable solvent system can yield nanoparticles with specific sizes and morphologies, which are crucial for applications ranging from thermoelectric devices to medical imaging contrast agents. nih.govgoogle.com

| Material Synthesized | Synthesis Method | Advantage of Using this compound |

|---|---|---|

| Antimony Sulfide (Sb₂S₃) Thin Films | MOCVD, AACVD researchgate.net | Acts as a single-source precursor, simplifying stoichiometry control. americanelements.com |

| Antimony Sulfide Nanoparticles | Controlled thermal decomposition americanelements.com | Allows for potential control over particle size and morphology. google.com |

Emerging Catalytic Applications

While direct studies on this compound for CO₂ chemical fixation are limited, the broader field of organometallic catalysis offers promising directions. The chemical transformation of carbon dioxide into valuable chemicals is a critical area of research to mitigate its atmospheric concentration. mdpi.comnih.gov Catalytic systems are often employed to facilitate the reduction of CO₂. The antimony center in this compound could potentially act as a Lewis acid site to activate CO₂ molecules, making them more susceptible to reaction.

In the realm of polymerization, sulfur-rich polymers are an emerging class of materials with diverse applications. nih.govrsc.org Anion-binding catalysis has been shown to control the ring-opening polymerization of cyclic disulfides. nih.govchemrxiv.org It is conceivable that this compound or its derivatives could be developed into catalysts or initiators for specific polymerization reactions, particularly for sulfur-containing monomers. For instance, the polymerization of diphenyl disulfide can be initiated by Lewis acids to produce poly(p-phenylene sulfide), a high-performance thermoplastic. elsevierpure.com

The development of new catalytic systems often involves modifying ligands to tune the activity and selectivity of a metal center. Triphenylstibine, the parent compound to this compound, has been investigated as a ligand in transition metal-catalyzed reactions like hydroformylation. researchgate.net By extension, this compound could also function as a ligand, with the sulfur atom providing an additional coordination site or influencing the electronic properties of the antimony atom. This could lead to novel catalytic systems with unique reactivity and enhanced performance compared to traditional catalysts. Research into these areas is still in the early stages, representing a frontier in organoantimony chemistry.

Future Research Frontiers

The future for this compound is rich with possibilities, focusing on leveraging its unique chemical characteristics for technological advancement. Key research frontiers include:

Systematic Precursor Development: A primary focus will be the systematic investigation of this compound as a single-source precursor for Sb₂S₃ thin films and nanostructures. Research will aim to optimize deposition conditions to control the phase, morphology, and electronic properties of the resulting materials for enhanced performance in solar cells and thermoelectric devices.

Catalyst Design and Mechanistic Studies: A significant opportunity lies in designing novel catalysts based on the this compound scaffold. Future work should explore its potential in CO₂ fixation and polymerization reactions, including detailed mechanistic studies to understand the role of the antimony and sulfur centers in the catalytic cycle.

Advanced Functional Materials: There is considerable scope for incorporating this compound into new organometallic and coordination polymers. The goal would be to synthesize materials with tailored photophysical properties for applications in organic electronics, sensing, and photocatalysis.

Comparative Studies: Research comparing the properties and reactivity of this compound with its phosphorus and arsenic analogues (triphenylphosphine sulfide and triphenylarsine (B46628) sulfide) would provide fundamental insights into the role of the pnictogen element, guiding the rational design of new materials and catalysts.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for its use in next-generation technologies.

Design and Synthesis of Novel this compound Derivatives

The development of novel derivatives of this compound is an emerging area of interest, driven by the quest for new materials with unique chemical and physical properties. The design strategies for these new molecules often focus on modifying the phenyl groups or altering the coordination sphere of the antimony atom. The synthesis of such derivatives builds upon established organoantimony chemistry, adapting methodologies to incorporate or modify the sulfide ligand.

One promising approach involves the synthesis of triphenylantimony(V) dicarboxylate complexes, which can serve as precursors or structural analogues for more complex sulfide derivatives. nih.gov For instance, novel triphenylantimony(V) complexes have been synthesized using benzoic acid derivatives like acetylsalicylic acid and 3-acetoxybenzoic acid. nih.gov The general synthetic route involves the reaction of a triphenylantimony(V) precursor, such as triphenylantimony(V) dichloride, with the desired ligand. nih.gov While these examples result in dicarboxylate complexes, the underlying principle of ligand exchange at the antimony center could be adapted for the synthesis of derivatives containing both sulfide and other functional ligands.

The characterization of these new derivatives is crucial for confirming their structure and purity. Key analytical techniques include elemental analysis, molecular weight measurements, and various spectroscopic methods. researchgate.net Infrared (IR) spectroscopy helps in identifying the characteristic vibrations of the functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.govresearchgate.net For unambiguous structural determination, single-crystal X-ray diffraction is the definitive method, providing precise data on bond lengths and angles. nih.gov In synthesized triphenylantimony(V) dicarboxylate complexes, the antimony atom typically adopts a trigonal bipyramidal geometry. nih.gov

Future design strategies may explore the introduction of various substituents onto the phenyl rings of the triphenylstibine moiety. These modifications can be used to tune the electronic and steric properties of the resulting molecule, which in turn could influence its reactivity, stability, and potential applications.

Table 1: Synthesis and Characterization of Triphenylantimony(V) Dicarboxylate Analogs

| Precursor | Ligand | Resulting Complex Type | Characterization Techniques |

|---|---|---|---|

| Triphenylantimony(V) dichloride | Acetylsalicylic acid | Triphenylantimony(V) dicarboxylate | NMR, IR, X-ray Diffraction |

Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A thorough understanding of the structure, bonding, and reactivity of this compound and its derivatives relies on the application of advanced spectroscopic and computational methods. These techniques provide insights at the molecular level that are unattainable through classical analytical methods alone.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for the structural elucidation of organoantimony compounds. nih.gov Chemical shifts and coupling constants provide detailed information about the connectivity and electronic environment of atoms. Two-dimensional NMR experiments, such as COSY, HMQC, and HMBC, are employed to make unambiguous assignments of complex spectra, which is particularly useful for novel derivatives. nih.gov

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is used to identify characteristic functional groups and to probe the nature of the antimony-sulfur bond. The vibrational modes of the Sb=S bond can be compared with those of related compounds and with computationally predicted frequencies to understand bonding characteristics. nih.gov

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry, used to model the electronic structure, geometry, and properties of molecules. nih.gov For this compound, DFT can be used to:

Optimize the molecular geometry and compare it with experimental data from X-ray diffraction.

Calculate vibrational frequencies to aid in the assignment of experimental IR and Raman spectra. nih.gov

Analyze the molecular orbitals (e.g., HOMO and LUMO) to understand electronic transitions and reactivity. lookchem.com

Model reaction pathways and calculate activation energies for catalytic cycles, providing a deeper understanding of reaction mechanisms. escholarship.org

These advanced techniques, when used in combination, provide a comprehensive picture of the chemical nature of this compound. Spectroscopic methods offer experimental validation of the molecular structure, while computational studies provide a theoretical framework for interpreting these results and predicting new properties and reactivities. nih.gov

Table 3: Application of Advanced Techniques to this compound Studies

| Technique | Type | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Spectroscopic | Molecular connectivity, chemical environment |

| IR/Raman Spectroscopy | Spectroscopic | Functional groups, bond vibrations |

| X-ray Diffraction | Spectroscopic | 3D molecular structure, bond lengths/angles |

Q & A

Q. What are the established synthesis protocols for Triphenylstibine sulfide, and how have they been optimized for improved yield and purity?

this compound is synthesized via the reaction of triphenylstibine with sulfur, historically following Michaelis and Reese's method. Magidson and Suskind (1923) optimized this protocol by halving the sodium reagent quantity and reducing reaction time, achieving higher yields while minimizing side reactions . Key methodological considerations include inert atmosphere control to prevent oxidation and precise stoichiometric ratios to avoid excess unreacted sulfur. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity crystals.

Q. What analytical techniques are most reliable for characterizing this compound, and how are sulfide species preserved during analysis?

Characterization typically combines spectroscopic methods (e.g., and NMR for structural confirmation) and X-ray crystallography for solid-state structure elucidation. For sulfide preservation, samples must be treated with zinc acetate (2N) and sodium hydroxide (6N) to stabilize sulfide as ZnS precipitates, preventing oxidation or volatilization . High-pH conditions (>12) ensure sulfide remains in non-volatile anionic forms (HS⁻/S²⁻), with immediate field flocculation to remove particulate interference.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound derivatives?

Data discrepancies often arise from polymorphism, solvent inclusion, or oxidation artifacts. To address this:

- Perform temperature-dependent NMR or IR studies to identify dynamic structural changes.

- Re-refine crystallographic data using programs like SHELXL, testing for twinning or disorder models .

- Cross-validate with elemental analysis and mass spectrometry to confirm stoichiometry. Critical evaluation of methodological rigor (e.g., sample handling under anaerobic conditions) is essential to rule out experimental artifacts .

Q. What computational or experimental approaches are recommended for modeling the reactivity of this compound under varying environmental conditions?

- Experimental Design : Conduct kinetic studies under controlled oxygen levels (using Schlenk lines) and pH gradients (buffered aqueous/organic media) to assess sulfide stability. Monitor H₂S off-gassing via gas chromatography or methylene blue colorimetry .

- Computational Modeling : Employ density functional theory (DFT) to simulate reaction pathways, focusing on Sb–S bond dissociation energies. Pair with X-ray absorption spectroscopy (XAS) to validate electronic structure predictions.

Q. How can researchers design experiments to investigate the coordination chemistry of this compound with transition metals?

- Synthetic Strategy : React this compound with metal precursors (e.g., CuCl₂, Fe(acac)₃) in anhydrous THF or DMF. Monitor ligand exchange via NMR.

- Structural Analysis : Use single-crystal X-ray diffraction (SHELX suite) to determine metal-ligand bonding motifs .